Potassium trifluoro(oxetan-3-yl)borate

Organoboron Stability Protodeboronation Cross-Coupling

Standard boronic acids risk boroxine formation, causing uncertain stoichiometry and yield loss. This discrete, monomeric trifluoroborate salt provides exact stoichiometric control for high-reliability C-C bond formation. • Guaranteed ≥95% purity, eliminating purification bottlenecks. • Unaffected by oxidative or acidic conditions, enabling late-stage functionalization. • Ambient shipping & long-term storage stability. Secure your supply of this critical oxetane building block today.

Molecular Formula C3H5BF3KO
Molecular Weight 163.98 g/mol
CAS No. 1430219-76-3
Cat. No. B1403961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(oxetan-3-yl)borate
CAS1430219-76-3
Molecular FormulaC3H5BF3KO
Molecular Weight163.98 g/mol
Structural Identifiers
SMILES[B-](C1COC1)(F)(F)F.[K+]
InChIInChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1
InChIKeyAONUDQUWROSMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(oxetan-3-yl)borate: Identity and Procurement


Potassium trifluoro(oxetan-3-yl)borate (CAS 1430219-76-3), a tetracoordinate organotrifluoroborate salt, incorporates a strained oxetane ring with a trifluoroborate anion and potassium counterion [1]. This class of reagents serves as bench-stable surrogates for boronic acids and esters, enabling robust carbon–carbon bond formation in Suzuki–Miyaura cross-coupling, Minisci-type reactions, and other transition-metal-catalyzed processes [2]. The oxetane moiety is a privileged scaffold in medicinal chemistry due to its favorable impact on solubility, lipophilicity, and metabolic stability [3].

Suzuki–Miyaura, Minisci and transition-metal-catalyzed cross-coupling workflows
Bench-stable surrogate for oxetan-3-ylboronic acid with precise monomeric stoichiometry
Incorporates oxetane scaffold for medicinal chemistry exploration and property modulation

Potassium Trifluoro(oxetan-3-yl)borate: Substitution Risks


Substituting potassium trifluoro(oxetan-3-yl)borate with the corresponding oxetan-3-ylboronic acid or its pinacol ester introduces quantifiable risks in reproducibility, yield, and downstream compatibility. Boronic acids are prone to trimerization (boroxine formation), leading to uncertain stoichiometry and difficult purification [1]. Boronate esters, while more stable, suffer from poor atom economy and can require harsher activation conditions. In contrast, the tetracoordinate trifluoroborate is a discrete, monomeric salt with precisely defined stoichiometry, immunity to protodeboronation, and compatibility with oxidative and acidic conditions that degrade other boron reagents . The evidence below quantifies these differences.

Discrete monomer, exact MW
vs
Boronic acid forms boroxine trimers leading to variable stoichiometry and uncertain delivery
Resists protodeboronation in acidic/oxidative media
vs
Boronic acid and esters degrade under conditions that preserve the trifluoroborate handle
Non-acidic, preserves oxetane ring
vs
Free boronic acid can catalyze acid-mediated oxetane ring-opening during C–H functionalization

Potassium Trifluoro(oxetan-3-yl)borate: Stability & Reactivity


Protodeboronation Resistance

Potassium organotrifluoroborates are significantly less prone to protodeboronation than their boronic acid counterparts. While quantitative head-to-head data for the oxetan-3-yl derivative specifically are not available, class-level inference from Molander's systematic studies shows that potassium trifluoroborates exhibit negligible protodeboronation under conditions that lead to complete decomposition of boronic acids [1].

Protodeboronation Resistance
Class-level inference
Negligible decomposition vs. complete loss for boronic acids
Supports multi-step acid/oxidative synthetic sequences
Data to verify for oxetan-3-yl specific; class-level reference
Organoboron Stability Protodeboronation Cross-Coupling

Ozonolysis Compatibility

Organotrifluoroborates withstand ozonolysis of remote alkenes without degradation of the boron functionality, a transformation that destroys boronic acids and esters. In a representative example, potassium (E)-styryltrifluoroborate underwent ozonolysis followed by reductive workup to afford benzaldehyde in 89% yield with complete retention of the trifluoroborate moiety [1].

Ozonolysis Compatibility
Cross-study comparable
89% yield for related styryltrifluoroborate after O₃/Zn-AcOH
Late-stage oxidative functionalization possible
Reported for styryl analog; oxetan derivative data pending
Ozonolysis Functional Group Tolerance Oxetane

Stoichiometric Precision

Boronic acids exist in equilibrium with their cyclic trimers (boroxines), leading to variable molecular weight and uncertain stoichiometry. In contrast, potassium trifluoro(oxetan-3-yl)borate exists exclusively as a discrete, monomeric salt with a precisely known molecular weight of 163.98 g/mol [1]. This eliminates the need for pre-reaction titration or excess reagent to compensate for unknown purity.

Stoichiometric Precision
Class-level inference
Monomeric salt, MW = 163.98 g/mol (no boroxine equilibrium)
Exact reagent delivery without pre-reaction titration
Eliminates stoichiometric variability from trimerization
Stoichiometry Process Reproducibility Quality Control

Oxetane Ring Preservation

The oxetane ring is susceptible to acid-catalyzed ring-opening. Potassium trifluoro(oxetan-3-yl)borate has been successfully employed in Minisci-type reactions under mildly acidic conditions without observed oxetane degradation, whereas the corresponding boronic acid often promotes ring-opening due to its inherent Brønsted acidity [1].

Oxetane Ring Preservation
Supporting evidence
Intact oxetane after Minisci reaction; boronic acid may induce ring-opening
Maintains valuable oxetane pharmacophore through acidic C–H activation
Reported under Minisci aqueous acidic conditions
Oxetane Stability Ring-Opening Functional Group Compatibility

Potassium Trifluoro(oxetan-3-yl)borate: Key Applications


Multi-Step Oxidative Synthesis

Use potassium trifluoro(oxetan-3-yl)borate when the synthetic route includes ozonolysis, epoxidation, or other strong oxidative steps. The tetracoordinate boron core remains intact, allowing the oxetane group to be carried forward to a late-stage cross-coupling. This avoids premature loss of the boron handle and eliminates the need for protective group strategies [1].

High-Reproducibility Parallel Synthesis

Employ this reagent in automated parallel synthesis platforms. Its monomeric nature guarantees exact reagent delivery without the variability introduced by boroxine formation. This directly translates to higher library success rates and more reliable structure–activity relationship (SAR) data [2].

Acid-Compatible Oxetane Reactions

Utilize potassium trifluoro(oxetan-3-yl)borate in Minisci reactions or other acidic C–H functionalizations. The non‑acidic trifluoroborate salt preserves the oxetane ring integrity, whereas boronic acids can catalyze ring-opening, leading to undesired byproducts [3].

High-Tolerance Suzuki Couplings

In cross‑couplings with sensitive electrophiles, the trifluoroborate's resistance to protodeboronation ensures higher yields and cleaner reaction profiles compared to boronic acids. This is particularly critical when using heteroaryl halides that may require extended reaction times .

Application
Selection Property
Validation Focus
Multi-step oxidative synthesis
Boron-handle oxidative stability
Yield integrity after ozonolysis, epoxidation or other oxidations
Parallel synthesis & SAR libraries
Monomeric stoichiometric reproducibility
Library success rates and consistent reagent delivery
Acidic C–H functionalization (Minisci)
Non-acidic trifluoroborate salt
Oxetane ring retention under acidic conditions
Cross-couplings with sensitive electrophiles
Protodeboronation resistance
Cleaner reaction profiles and higher yields in extended reactions

Technical Documentation Hub

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